molecular formula C20H21FN2O3 B7019405 N-[4-(4-fluorophenyl)piperidin-3-yl]-2,3-dihydro-1,4-benzodioxine-6-carboxamide

N-[4-(4-fluorophenyl)piperidin-3-yl]-2,3-dihydro-1,4-benzodioxine-6-carboxamide

Cat. No.: B7019405
M. Wt: 356.4 g/mol
InChI Key: XWKRJKHBJDIQNV-UHFFFAOYSA-N
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Description

N-[4-(4-fluorophenyl)piperidin-3-yl]-2,3-dihydro-1,4-benzodioxine-6-carboxamide is a complex organic compound that has garnered significant interest in various scientific fields

Properties

IUPAC Name

N-[4-(4-fluorophenyl)piperidin-3-yl]-2,3-dihydro-1,4-benzodioxine-6-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H21FN2O3/c21-15-4-1-13(2-5-15)16-7-8-22-12-17(16)23-20(24)14-3-6-18-19(11-14)26-10-9-25-18/h1-6,11,16-17,22H,7-10,12H2,(H,23,24)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XWKRJKHBJDIQNV-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CNCC(C1C2=CC=C(C=C2)F)NC(=O)C3=CC4=C(C=C3)OCCO4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H21FN2O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

356.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[4-(4-fluorophenyl)piperidin-3-yl]-2,3-dihydro-1,4-benzodioxine-6-carboxamide typically involves multiple steps, starting with the preparation of the piperidine ring. One common method involves the reaction of 4-fluorobenzaldehyde with piperidine under acidic conditions to form the 4-(4-fluorophenyl)piperidine intermediate. This intermediate is then reacted with 2,3-dihydro-1,4-benzodioxine-6-carboxylic acid in the presence of coupling agents like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and HOBt (1-hydroxybenzotriazole) to yield the final product.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale, utilizing continuous flow reactors to enhance reaction efficiency and yield. The use of automated systems for reagent addition and product isolation can further streamline the process, ensuring consistency and scalability.

Chemical Reactions Analysis

Types of Reactions

N-[4-(4-fluorophenyl)piperidin-3-yl]-2,3-dihydro-1,4-benzodioxine-6-carboxamide undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide, leading to the formation of corresponding ketones or carboxylic acids.

    Reduction: Reduction reactions using agents like lithium aluminum hydride or sodium borohydride can convert ketones or aldehydes within the molecule to alcohols.

    Substitution: Nucleophilic substitution reactions can occur at the fluorophenyl group, where nucleophiles like amines or thiols replace the fluorine atom.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or neutral conditions.

    Reduction: Lithium aluminum hydride in dry ether or sodium borohydride in methanol.

    Substitution: Nucleophiles like amines in the presence of a base such as sodium hydroxide.

Major Products

    Oxidation: Formation of ketones or carboxylic acids.

    Reduction: Formation of alcohols.

    Substitution: Formation of substituted phenyl derivatives.

Scientific Research Applications

N-[4-(4-fluorophenyl)piperidin-3-yl]-2,3-dihydro-1,4-benzodioxine-6-carboxamide has diverse applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential interactions with biological macromolecules.

    Medicine: Explored for its pharmacological properties, including potential use as a therapeutic agent.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of N-[4-(4-fluorophenyl)piperidin-3-yl]-2,3-dihydro-1,4-benzodioxine-6-carboxamide involves its interaction with specific molecular targets, such as enzymes or receptors. The fluorophenyl group may enhance binding affinity to these targets, while the piperidine and benzodioxine moieties contribute to the overall stability and activity of the compound. The exact pathways and molecular interactions depend on the specific application and target.

Comparison with Similar Compounds

Similar Compounds

  • N-[4-(4-chlorophenyl)piperidin-3-yl]-2,3-dihydro-1,4-benzodioxine-6-carboxamide
  • N-[4-(4-bromophenyl)piperidin-3-yl]-2,3-dihydro-1,4-benzodioxine-6-carboxamide
  • N-[4-(4-methylphenyl)piperidin-3-yl]-2,3-dihydro-1,4-benzodioxine-6-carboxamide

Uniqueness

The presence of the fluorine atom in N-[4-(4-fluorophenyl)piperidin-3-yl]-2,3-dihydro-1,4-benzodioxine-6-carboxamide imparts unique properties, such as increased metabolic stability and enhanced binding affinity to certain biological targets, distinguishing it from its analogs.

This comprehensive overview highlights the significance and potential of this compound in various scientific domains

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